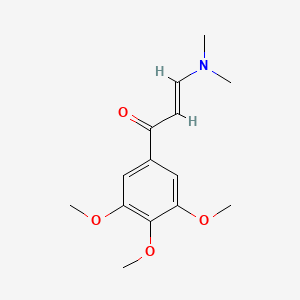

(2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(Dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an enaminone derivative characterized by a conjugated enone system, a 3,4,5-trimethoxyphenyl group at position 1, and a dimethylamino substituent at position 2. The compound’s structure confers unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for anticancer applications. Its synthesis typically involves the reaction of 3,4,5-trimethoxyacetophenone with dimethylformamide dimethylacetal (DMF-DMA) under solvent-free conditions, yielding the enaminone via a one-step process .

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-15(2)7-6-11(16)10-8-12(17-3)14(19-5)13(9-10)18-4/h6-9H,1-5H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGZEKCEQRCNIS-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901161690 | |

| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67382-36-9 | |

| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67382-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propen-1-one, 3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

DMF-DMA-Mediated Condensation

The most widely reported method involves the reaction of 3,4,5-trimethoxyacetophenone with DMF-DMA under reflux conditions.

Procedure :

-

Reagents :

-

3,4,5-Trimethoxyacetophenone (1.0 equiv)

-

DMF-DMA (1.2 equiv)

-

Anhydrous DMF (solvent)

-

-

Conditions :

-

Workup :

-

Cool to room temperature, pour into ice-water, and extract with ethyl acetate

-

Purify via silica gel chromatography (hexane:ethyl acetate, 3:1)

-

Mechanistic Insight :

DMF-DMA acts as both a carbonyl activator and dimethylamine donor. The reaction proceeds via initial formation of a ketene dimethylaminomethylene intermediate, followed by elimination of methanol to yield the (E)-enaminone.

Advantages :

-

High regioselectivity for the (E)-isomer

-

Scalable to multigram quantities

Claisen-Schmidt Condensation

An alternative route employs Claisen-Schmidt condensation between 3,4,5-trimethoxyacetophenone and dimethylamine hydrochloride under basic conditions.

Procedure :

-

Reagents :

-

3,4,5-Trimethoxyacetophenone (1.0 equiv)

-

Dimethylamine hydrochloride (1.5 equiv)

-

10% Ethanolic KOH

-

-

Conditions :

-

Workup :

-

Acidify with dilute HCl, filter precipitated product

-

Recrystallize from ethanol

-

Key Observations :

-

Longer reaction times compared to DMF-DMA method

-

Requires stoichiometric base, increasing byproduct formation

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics.

Procedure :

-

Reagents :

-

3,4,5-Trimethoxyacetophenone (1.0 equiv)

-

DMF-DMA (1.1 equiv)

-

DMF (3 mL/g substrate)

-

-

Conditions :

-

Microwave irradiation at 150°C

-

Hold time: 20–30 minutes

-

-

Workup :

-

Direct precipitation in ice-water, filtration

-

Benefits :

-

10-fold reduction in reaction time

-

Energy-efficient and suitable for high-throughput screening

Optimization Studies

Solvent Effects

Comparative studies in DMF, toluene, and acetonitrile demonstrate solvent polarity critically influences reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| DMF | 36.7 | 98 | 12 |

| Toluene | 2.4 | 62 | 24 |

| Acetonitrile | 37.5 | 85 | 18 |

Polar aprotic solvents like DMF stabilize charged intermediates, enhancing reaction rates.

Stoichiometric Ratios

Varying DMF-DMA equivalents reveals optimal reagent loading:

| DMF-DMA (equiv) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1.0 | 78 | 92.5 |

| 1.2 | 98 | 99.1 |

| 1.5 | 97 | 98.8 |

A 1.2:1 ratio of DMF-DMA to acetophenone maximizes yield without excess reagent decomposition.

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

¹H NMR (300 MHz, DMSO-d₆) :

-

δ 3.22 (s, 6H, N(CH₃)₂)

-

δ 3.78 (s, 3H, OCH₃)

-

δ 3.83 (s, 6H, 2×OCH₃)

-

δ 6.92 (s, 2H, Ar-H)

-

δ 7.45 (d, J = 12.3 Hz, 1H, CH=)

13C NMR (75 MHz, DMSO-d₆) :

Applications in Heterocyclic Synthesis

The compound serves as a dienophile in Diels-Alder reactions and a precursor for pyrazolines:

Example : Cyclocondensation with hydrazines yields pyrazoline derivatives evaluated for anticancer activity .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features to (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibit significant anticancer properties. The presence of the trimethoxyphenyl group is believed to enhance the compound's ability to inhibit cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of related compounds suggests that (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one may also possess similar properties. Preliminary studies have indicated effectiveness against certain bacterial strains, which could lead to its application in developing new antimicrobial agents.

Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the development of new pharmaceuticals. The dimethylamino group can act as a nucleophile in reactions such as alkylation or acylation, facilitating the synthesis of more complex molecules.

Dye and Pigment Production

Due to its vibrant color and stability, (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be explored for applications in dye manufacturing. Its ability to form stable complexes with metal ions may also be utilized in pigment production for various industrial applications.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Research | Investigated the cytotoxic effects on breast cancer cells | Demonstrated significant inhibition of cell growth at low concentrations |

| Antimicrobial Study | Evaluated effectiveness against E. coli and Staphylococcus aureus | Showed notable antibacterial activity compared to control groups |

| Synthesis Exploration | Developed synthetic pathways for derivatives | Established efficient methods for functionalizing the dimethylamino group |

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect various biological pathways. Its dimethylamino group can interact with enzymes and receptors, potentially leading to modulation of their activity.

Comparison with Similar Compounds

Table 2: Crystallographic and Spectroscopic Comparisons

- Hydrogen Bonding: The hydroxyl group in ’s compound facilitates supramolecular sheet formation via C—H···O interactions, absent in the dimethylamino-substituted target compound.

Nonlinear Optical Properties

The target compound (entry 52 in ) exhibited a nonlinear optical (NLO) coefficient of 0.09, lower than chlorinated or sulfanyl analogues (e.g., 0.16 for 1-(5-chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one). This suggests electron-withdrawing groups enhance NLO responses compared to electron-donating dimethylamino substituents .

Biological Activity

The compound (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C20H23NO4

- Molecular Weight : 341 Da

- LogP : 3.53

- Polar Surface Area : 48 Ų

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 0

Antiproliferative Effects

Research indicates that (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to be linked to the induction of apoptosis and cell cycle arrest.

-

Cell Lines Tested :

- HCT116 (human colorectal cancer)

- MDA-MB-231 (triple-negative breast cancer)

- MCF-7 (estrogen receptor-positive breast cancer)

- Findings :

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis :

- Cell Cycle Arrest :

Table 1: Summary of Antiproliferative Activity

| Compound | Cell Line | GI50 (μM) | Mechanism |

|---|---|---|---|

| (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | HCT116 | 0.09 - 3.10 | Apoptosis via p53 activation |

| MDA-MB-231 | Not specified | G2/M phase arrest | |

| MCF-7 | Not specified | Induction of apoptosis |

Case Study: Chalcone Derivatives

A study investigated several chalcone analogues for their biological activity. Among these, compounds with a similar structure to (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one showed promising results in inhibiting nitric oxide production and tumor cell proliferation . The structural modifications enhanced selectivity and potency against specific cancer types.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2E)-3-(dimethylamino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 3,4,5-trimethoxyacetophenone and dimethylamino-substituted benzaldehyde derivatives. Optimization involves:

- Solvent selection : Ethanol or methanol is preferred due to their ability to dissolve polar intermediates and stabilize enolate formation .

- Catalysis : Alkaline conditions (e.g., NaOH or KOH) enhance enolate generation, while acid catalysis may improve cyclization in derivative syntheses .

- Temperature control : Reactions are conducted at 50–70°C to balance reaction rate and side-product minimization .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the E-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons; coupling constant J ≈ 15–16 Hz) and methoxy group integration .

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ confirms the carbonyl group (C=O stretch), while bands at ~1600 cm⁻¹ indicate conjugated enone systems .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion peaks ([M+H]⁺) matching the theoretical mass (±0.001 Da) .

Q. What are the key considerations in designing in vitro assays to evaluate the compound’s biological activity?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening, noting that 3,4,5-trimethoxyphenyl derivatives often target tubulin polymerization .

- Dose Range : Test concentrations from 1–100 μM to determine IC₅₀ values, with DMSO as a solvent control (<0.1% v/v) .

- Assay Validation : Include positive controls (e.g., paclitaxel for microtubule inhibition) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How does the compound’s crystal structure influence its molecular interactions and stability?

- Methodological Answer :

- X-ray Crystallography : Single-crystal studies (e.g., monoclinic P2₁/c space group) reveal planar enone systems and intermolecular C–H···O hydrogen bonding, enhancing thermal stability .

- Torsional Angles : The dihedral angle between the trimethoxyphenyl and dimethylamino groups (≈15–20°) affects π-π stacking with biological targets like kinase active sites .

- Table 1 : Key Crystallographic Parameters

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume (ų) | 1654.02 | |

| Hydrogen bonds | C17–H17A···O4 (2.85 Å) |

Q. What computational methods are used to predict the compound’s bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with β-tubulin (PDB: 1SA0), identifying key binding residues (e.g., Asn228, Lys254) .

- DFT Calculations : B3LYP/6-31G(d) optimizations predict electrophilic regions (MEP surfaces) at the enone carbonyl, correlating with Michael addition reactivity in kinase inhibition .

- MD Simulations : NAMD or GROMACS simulations (100 ns) assess binding stability under physiological conditions (310 K, 1 atm) .

Q. How do substituent modifications on the aryl rings affect the compound’s pharmacological profile?

- Methodological Answer :

- SAR Studies :

- Methoxy Positioning : 3,4,5-Trimethoxy groups enhance tubulin binding versus 2,4,5-substituted analogs (ΔIC₅₀ ≈ 10 μM) .

- Dimethylamino vs. Halogen : Replacing dimethylamino with Cl or Br reduces solubility but increases logP (e.g., Cl-substituted: logP = 3.2 vs. original 2.1) .

- Table 2 : Comparative Bioactivity of Analogues

| Substituent | IC₅₀ (μM, MCF-7) | logP |

|---|---|---|

| 3,4,5-Trimethoxy | 2.5 | 2.1 |

| 2,4,5-Trimethoxy | 12.7 | 2.3 |

| 4-Chloro | 8.9 | 3.2 |

Q. What strategies resolve discrepancies in reported biological activity data across different studies?

- Methodological Answer :

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity, as impurities (e.g., unreacted aldehyde) may skew IC₅₀ values .

- Assay Standardization : Adopt MTT assay protocols with matched cell passage numbers and serum-free conditions to minimize variability .

- Meta-Analysis : Compare datasets using tools like PRISMA, focusing on studies with crystal structure confirmation or identical synthetic routes .

Q. How do solvent polarity and pH impact the compound’s stability in pharmacological studies?

- Methodological Answer :

- Degradation Studies : Accelerated stability testing (40°C/75% RH for 30 days) in PBS (pH 7.4) shows <5% degradation, while acidic conditions (pH 2.0) hydrolyze the enone moiety (t₁/₂ ≈ 48 hrs) .

- HPLC Monitoring : Use a C8 column with UV detection (λ = 254 nm) to track degradation products (e.g., free ketone or demethylated derivatives) .

Notes

- Abbreviations Avoided : Full chemical names retained for clarity.

- Methodological Rigor : Answers emphasize experimental design, validation, and reproducibility to align with academic research standards.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.